molecular formula C18H25F3N2O2 B2676862 tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate CAS No. 1707358-38-0

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2676862
CAS No.: 1707358-38-0
M. Wt: 358.405
InChI Key: PBRKUCBAWHOFQP-UHFFFAOYSA-N
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Description

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate is an organic compound that features a piperidine ring substituted with a trifluoromethylphenyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from appropriate precursors.

    Introduction of the Trifluoromethylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a trifluoromethylphenyl group.

    Attachment of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halides and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring can also play a role in the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate lies in its combination of a trifluoromethyl group and a piperidine ring, which can impart unique chemical and biological properties. The trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-[[4-[2-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(8-10-22-11-9-17)13-6-4-5-7-14(13)18(19,20)21/h4-7,22H,8-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRKUCBAWHOFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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